

Application Notes and Protocols for HBC620 in Fluorescence Microscopy

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Compound of Interest

Compound Name: HBC620

Cat. No.: B8117181

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Introduction

HBC620 is a cell-permeable, non-fluorescent dye that upon binding to the Pepper RNA aptamer, becomes highly fluorescent. This system provides a powerful tool for real-time imaging and tracking of RNA dynamics within live cells. The high specificity and brightness of the **HBC620**-Pepper complex make it an excellent choice for a variety of applications in molecular biology and drug discovery, including the study of RNA localization, transport, and processing.^{[1][2][3]} This document provides a detailed guide for the use of **HBC620** in fluorescence microscopy applications.

Quantitative Data Summary

For reproducible and quantifiable imaging experiments, a clear understanding of the fluorophore's properties is essential. The key photophysical and chemical properties of **HBC620** are summarized below.

Property	Value	Reference
Molecular Weight	365.47 g/mol	[1]
Molecular Formula	C19H15N3OS2	[1]
Excitation Wavelength (λ_{ex})	561 nm	[4]
Emission Wavelength (λ_{em})	620 nm	[3]
Solubility	Soluble in DMSO (16 mg/mL)	[1]
Recommended Concentration for Live Cell Imaging	0.2 - 1.0 μ M	[2][4][5]
Recommended Concentration for In Vitro Gel Staining	10 μ M	[4]

Experimental Protocols

This section provides detailed protocols for the use of **HBC620** in live-cell imaging of RNA tagged with the Pepper aptamer.

Protocol 1: Live-Cell Imaging of Pepper-tagged RNA

This protocol is designed for imaging endogenous or expressed RNA that has been tagged with the Pepper RNA aptamer in live mammalian cells.

Materials:

- Mammalian cells expressing the Pepper-tagged RNA of interest
- Complete cell culture medium
- **HBC620** dye
- Anhydrous DMSO
- Phosphate-buffered saline (PBS)

- Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)
- Glass-bottom dishes or chamber slides suitable for high-resolution imaging

Procedure:

- Cell Seeding:
 - Seed the cells expressing the Pepper-tagged RNA onto glass-bottom dishes or chamber slides.
 - Culture the cells in a CO₂ incubator at 37°C until they reach the desired confluency (typically 60-80%).
- Preparation of **HBC620** Staining Solution:
 - Prepare a stock solution of **HBC620** in anhydrous DMSO. For example, a 1 mM stock solution. Store this stock solution at -20°C, protected from light.
 - On the day of the experiment, dilute the **HBC620** stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5 µM.^[4] It is recommended to prepare this solution fresh.^[1]
- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the **HBC620** staining solution to the cells.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.^[5]
- Washing (Optional but Recommended):
 - For applications requiring low background fluorescence, a washing step can be included.
 - Gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or complete culture medium.

- Imaging:
 - Mount the dish or slide on the fluorescence microscope.
 - Use a laser line appropriate for excitation of **HBC620** (e.g., 561 nm).[4]
 - Capture fluorescence emission using a filter centered around 620 nm.[3]
 - Acquire images using appropriate settings for exposure time and laser power to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Imaging of Pepper-tagged RNA

For certain applications, such as co-localization studies with immunofluorescence, fixed-cell imaging may be necessary.

Materials:

- Cells expressing the Pepper-tagged RNA on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- **HBC620** staining solution (0.5 μ M in PBS)
- Mounting medium

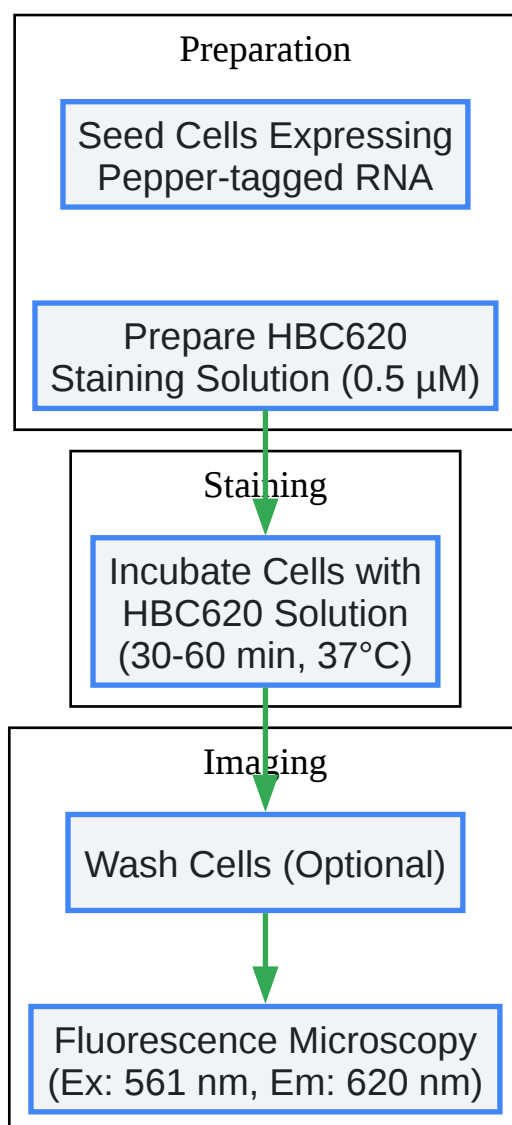
Procedure:

- Cell Fixation:
 - Gently wash the cells with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (Optional):

- If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Wash the cells three times with PBS.
- **HBC620 Staining:**
 - Incubate the fixed (and permeabilized) cells with 0.5 μ M **HBC620** in PBS for 30 minutes at room temperature, protected from light.^[4]
- **Washing:**
 - Wash the cells three times with PBS to remove unbound dye.
- **Mounting and Imaging:**
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using the same microscope settings as for live-cell imaging.

Diagrams

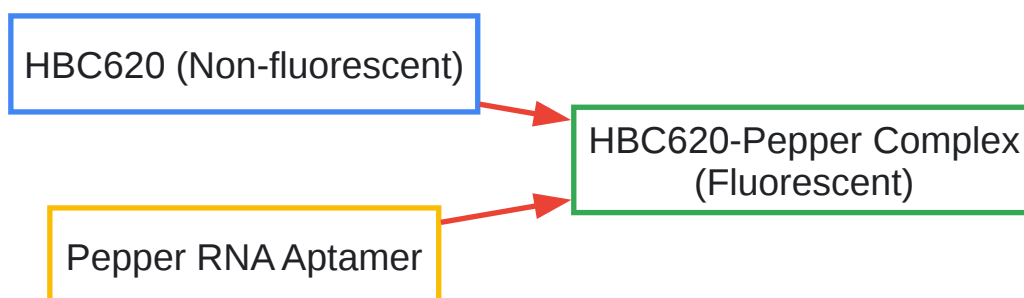
Experimental Workflow for Live-Cell RNA Imaging with HBC620



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Caption: Workflow for live-cell imaging of RNA using **HBC620** and the Pepper aptamer.

Mechanism of HBC620 Fluorescence Activation



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Caption: **HBC620** becomes fluorescent upon binding to the Pepper RNA aptamer.

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